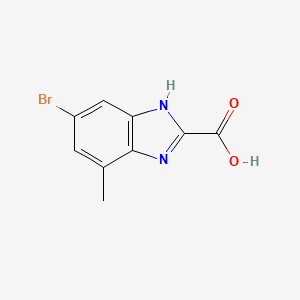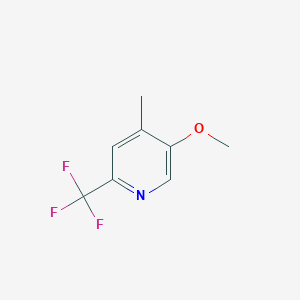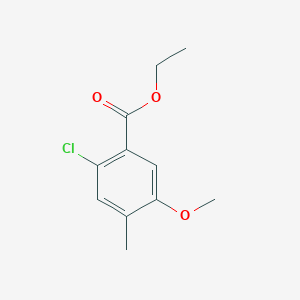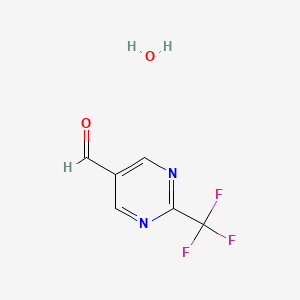
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate is a fluorinated heterocyclic compound with the molecular formula C6H3F3N2O. It is known for its various applications in research and industry due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate typically involves the introduction of a trifluoromethyl group into the pyrimidine ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions and electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert gas to prevent oxidation .
Analyse Chemischer Reaktionen
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. This dual functionality allows the compound to modulate enzyme activity and other biological processes .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate can be compared with other similar compounds such as:
- 2-(Trifluoromethyl)pyrimidin-4-ol
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone
- Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate
These compounds share the trifluoromethyl group but differ in the position and type of other functional groups. The unique combination of the trifluoromethyl and aldehyde groups in this compound gives it distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C6H5F3N2O2 |
|---|---|
Molekulargewicht |
194.11 g/mol |
IUPAC-Name |
2-(trifluoromethyl)pyrimidine-5-carbaldehyde;hydrate |
InChI |
InChI=1S/C6H3F3N2O.H2O/c7-6(8,9)5-10-1-4(3-12)2-11-5;/h1-3H;1H2 |
InChI-Schlüssel |
XSCQOJBVPYPZFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



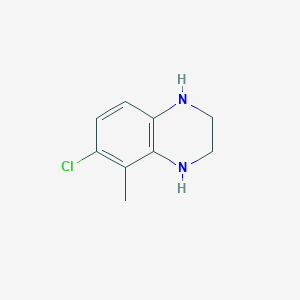
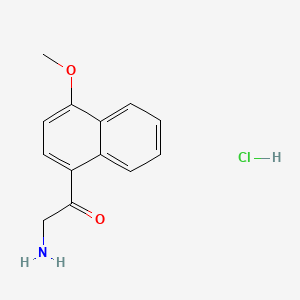
![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)

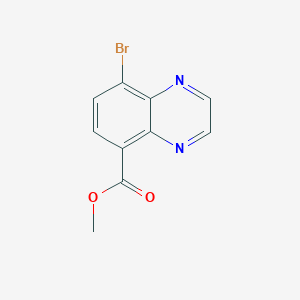
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
